5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide 5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide
Brand Name: Vulcanchem
CAS No.: 1251762-02-3
VCID: VC3198690
InChI: InChI=1S/C10H13NO4/c1-6-7(2)11(13)5-8(9(6)14-3)10(12)15-4/h5H,1-4H3
SMILES: CC1=C(C(=C[N+](=C1C)[O-])C(=O)OC)OC
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol

5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide

CAS No.: 1251762-02-3

Cat. No.: VC3198690

Molecular Formula: C10H13NO4

Molecular Weight: 211.21 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide - 1251762-02-3

Specification

CAS No. 1251762-02-3
Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
IUPAC Name methyl 4-methoxy-5,6-dimethyl-1-oxidopyridin-1-ium-3-carboxylate
Standard InChI InChI=1S/C10H13NO4/c1-6-7(2)11(13)5-8(9(6)14-3)10(12)15-4/h5H,1-4H3
Standard InChI Key AIKNJHYSIMPFPP-UHFFFAOYSA-N
SMILES CC1=C(C(=C[N+](=C1C)[O-])C(=O)OC)OC
Canonical SMILES CC1=C(C(=C[N+](=C1C)[O-])C(=O)OC)OC

Introduction

Chemical Identity and Nomenclature

5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide is a pyridine-derived compound with multiple methyl and methoxy substituents. The compound is formally identified by its CAS registry number 1251762-02-3, which serves as its unique identifier in chemical databases and regulatory systems . The IUPAC name for this compound is methyl 4-methoxy-5,6-dimethyl-1-oxidopyridin-1-ium-3-carboxylate, which precisely describes its chemical structure and functional groups . Alternative names include 4-Methoxy-5,6-diMethyl-3-pyridinecarboxylic Acid Methyl Ester 1-Oxide, which is often used in commercial and research contexts .

The systematic identification of this compound follows established chemical nomenclature principles, with the pyridine ring serving as the parent structure and the various functional groups (methyl, methoxy, carboxylate, and N-oxide) designated as substituents. This naming convention facilitates precise communication among researchers and manufacturers in the chemical and pharmaceutical sectors.

Structural Identification Codes

Beyond traditional nomenclature, this compound is represented by several structural identification codes that enable computational analysis and database searching. These identifiers include:

  • Canonical SMILES: CC1=C(C(=CN+[O-])C(=O)OC)OC

  • InChI: InChI=1S/C10H13NO4/c1-6-7(2)11(13)5-8(9(6)14-3)10(12)15-4/h5H,1-4H3

  • InChI Key: AIKNJHYSIMPFPP-UHFFFAOYSA-N

These machine-readable representations allow for unambiguous identification and structural comparison across chemical databases, facilitating research and development activities involving this compound.

Molecular and Structural Properties

The molecular formula of 5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide is C10H13NO4, indicating a composition of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . This formula corresponds to a precise molecular weight of 211.21452 g/mol, often rounded to 211.21 g/mol for practical purposes .

Structural Features

The compound's core structure consists of a pyridine ring with several key functional groups:

  • A pyridine N-oxide group (1-Oxide), which modifies the electronic properties of the ring

  • Two methyl groups at positions 5 and 6 of the pyridine ring

  • A methoxy group at position 4

  • A methyl ester group (carboxylate) at position 3

This particular arrangement of substituents contributes to the compound's specific chemical reactivity profile and its value as a pharmaceutical intermediate. The N-oxide functionality, in particular, significantly alters the electronic distribution within the pyridine ring, influencing both its basicity and nucleophilicity.

Structural FeaturePositionFunction
Methyl group5Affects electronic density and steric properties
Methyl group6Affects electronic density and steric properties
Methoxy group4Electron-donating, affects reactivity
Methyl ester group3Carbonyl functionality, potential reaction site
N-oxide1Modifies ring electronics, potential hydrogen bond acceptor

Physical and Chemical Properties

5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide exists as a yellow solid under standard conditions . This physical state is consistent with many pyridine N-oxide derivatives, which typically appear as crystalline solids at room temperature.

Solubility Profile

The compound demonstrates selective solubility in organic solvents, particularly chlorinated ones. According to the available data, it readily dissolves in:

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

This solubility profile aligns with the compound's moderate polarity, as it contains both polar functional groups (N-oxide, ester, methoxy) and nonpolar regions (methyl groups). The solubility in chlorinated solvents makes it amenable to common laboratory purification techniques such as recrystallization and column chromatography.

Synthetic Applications and Utility

The most significant application of 5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-Oxide appears to be its role as an Omeprazole Acid intermediate . Omeprazole is a widely used proton pump inhibitor (PPI) prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.

Role in Pharmaceutical Synthesis

As an intermediate in Omeprazole synthesis, this compound likely serves as a precursor in constructing the pyridine portion of the Omeprazole molecule. The specific functionality pattern (methoxy group, methyl groups, and N-oxide) established in this intermediate helps build the structural framework required for Omeprazole's proton pump inhibitory activity.

The presence of the methyl ester group provides a convenient handle for further functionalization, allowing for subsequent transformations in the synthetic pathway toward Omeprazole. The N-oxide functionality likely plays a role in directing reactivity and may be modified or removed in later synthetic steps.

Package SizeCatalog NumberPrice (INR)Supplier
25 mgD230960-25mg₹22,748.00Toronto Research Chemicals
100 mgD230960-100mg₹67,220.00Toronto Research Chemicals

The pricing reflects the specialized nature of this compound and the likely complex synthesis required for its production. The relatively high cost per milligram (approximately ₹909/mg for the 25 mg package and ₹672/mg for the 100 mg package) suggests it is primarily intended for research applications rather than large-scale industrial use .

Supply Chain Considerations

The compound appears to be supplied with a lead time of 3-4 weeks, indicating that it may be produced on demand rather than maintained in large inventories . This extended lead time is typical for specialized chemical intermediates with relatively limited market demand.

The search results also reference a structurally related compound: 2-Chloro-5,6-dimethyl-4-methoxy Nicotinic Acid Methyl Ester . This chlorinated derivative differs from the title compound by replacing the N-oxide functionality with a chlorine atom at position 2 of the pyridine ring.

Comparative Analysis of Related Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural Difference
5,6-Dimethyl-4-methoxy Nicotinic Acid Methyl Ester 1-OxideC10H13NO4211.21N-oxide at position 1
2-Chloro-5,6-dimethyl-4-methoxy Nicotinic Acid Methyl EsterC10H12ClNO3229.66Chlorine at position 2, no N-oxide

The structural relationship between these compounds suggests they may be part of the same synthetic pathway, with one potentially serving as a precursor to the other. The chlorinated derivative has a purity specification of >95% (HPLC), suggesting it may be used in contexts where high purity is essential .

Future Research Directions

Given the compound's role as an Omeprazole intermediate, potential areas for future research might include:

  • Optimization of synthetic routes to improve yield and purity

  • Development of alternative synthetic pathways using more sustainable reagents

  • Exploration of modified derivatives that could lead to novel proton pump inhibitors with improved pharmacological profiles

  • Investigation of potential applications beyond Omeprazole synthesis

The specialized nature of this compound suggests that it occupies a specific niche in pharmaceutical chemistry, with research interest primarily centered on its role in the Omeprazole synthetic pathway.

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